molecular formula C8H16ClNO2 B2389288 Methyl 3-(aminomethyl)cyclopentane-1-carboxylate hydrochloride CAS No. 2227204-94-4

Methyl 3-(aminomethyl)cyclopentane-1-carboxylate hydrochloride

Cat. No.: B2389288
CAS No.: 2227204-94-4
M. Wt: 193.67
InChI Key: BXDPYABJKQOJKC-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)cyclopentane-1-carboxylate hydrochloride is a cyclopentane-derived compound featuring a carboxylate ester group at position 1 and an aminomethyl (-CH₂NH₂) substituent at position 3, with the latter protonated as a hydrochloride salt.

Properties

IUPAC Name

methyl 3-(aminomethyl)cyclopentane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)7-3-2-6(4-7)5-9;/h6-7H,2-5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNOQSXPJNFFBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(aminomethyl)cyclopentane-1-carboxylate hydrochloride typically involves the reaction of cyclopentanone with formaldehyde and ammonium chloride to form the aminomethyl derivative. This intermediate is then esterified with methanol in the presence of hydrochloric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)cyclopentane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Research

Precursor in Drug Synthesis
Methyl 3-(aminomethyl)cyclopentane-1-carboxylate hydrochloride serves as a precursor for synthesizing various pharmaceutical compounds. Its structural features allow for modifications that can lead to derivatives with enhanced biological activity or different pharmacological properties. This compound is particularly promising for developing drugs targeting neurological disorders due to its ability to interact with neurotransmitter receptors, influencing synaptic transmission pathways.

Potential Biological Activities
Preliminary studies have suggested that this compound may exhibit potential biological activities, including interactions with specific biological targets related to neurotransmission and metabolic processes. Its structural similarity to other bioactive compounds further suggests applications in pharmacology, particularly in drug development aimed at treating conditions such as depression or anxiety disorders.

Biochemical Studies

Interaction Studies
Research involving this compound has focused on its binding affinity to various biological targets. Initial findings indicate that it may interact with neurotransmitter receptors, which could have implications for its use in therapeutic applications. Understanding these interactions is crucial for elucidating the compound's role in drug design and its potential efficacy.

Synthesis of Derivatives
The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing researchers to synthesize derivatives tailored for specific research needs. For example, oxidation can convert it into corresponding carboxylic acids, while reduction can transform the ester group into an alcohol. These reactions are significant for creating derivatives with desirable properties for medicinal chemistry applications.

Material Science Applications

Building Block in Organic Synthesis
In addition to its pharmaceutical applications, this compound is utilized as a building block in organic synthesis. Its ability to undergo diverse chemical transformations makes it valuable in developing new materials or modifying existing ones for enhanced performance in various applications.

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)cyclopentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The ester group may undergo hydrolysis, releasing the active aminomethyl cyclopentane derivative .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 3-(aminomethyl)cyclopentane-1-carboxylate hydrochloride to structurally related cyclopentane carboxylate derivatives, focusing on synthesis, properties, and hazards.

Structural Analogues

Compound Name Molecular Formula Substituents (Position) Key Features
Methyl 3-(aminomethyl)cyclopentane-1-carboxylate HCl C₈H₁₆ClNO₂ -COOCH₃ (1), -CH₂NH₂·HCl (3) Aminomethyl group enhances basicity; hydrochloride improves solubility .
Methyl 3-aminocyclopentanecarboxylate HCl C₇H₁₃ClNO₂ -COOCH₃ (1), -NH₂·HCl (3) Lacks methylene spacer; simpler structure but similar reactivity .
Methyl 1-(methylamino)cyclopentanecarboxylate HCl C₈H₁₆ClNO₂ -COOCH₃ (1), -NHCH₃·HCl (1) Methylamino group at position 1; distinct regiochemistry affects activity .
2-(Diethylamino)ethyl 1-(3,4-dimethylphenyl)cyclopentanecarboxylate HCl C₂₀H₃₁ClNO₂ Aromatic and branched amine substituents Bulkier structure; likely higher lipophilicity and altered pharmacokinetics .

Physicochemical and Analytical Data

Property Methyl 3-(aminomethyl)cyclopentane-1-carboxylate HCl Methyl 3-aminocyclopentanecarboxylate HCl Methyl 1-(methylamino)cyclopentanecarboxylate HCl
Molecular Weight ~193.67 g/mol (theoretical) 143.18 g/mol 193.67 g/mol (theoretical)
LCMS [M+H]⁺ Not reported 426.2 540.2 (complex derivatives)
HPLC Retention Time Not reported 0.93 minutes (SMD-TFA05) 1.11 minutes (SMD-TFA05)
1H-NMR Features Expected δ 2.24–2.10 (m, cyclopentane CH₂) δ 3.79 (s, COOCH₃) δ 9.18 (brs, NH₂)

Pharmacological and Functional Differences

  • The aminomethyl variant may exhibit enhanced binding due to its flexible side chain.
  • Solubility : Hydrochloride salts of cyclopentane carboxylates generally improve aqueous solubility compared to free bases .
  • Stereochemistry: The (1S,3S)-stereoisomer of methyl 3-aminocyclopentanecarboxylate HCl (CAS 329910-39-6) demonstrates the importance of chirality in drug design .

Biological Activity

Methyl 3-(aminomethyl)cyclopentane-1-carboxylate hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, comparative analysis with similar compounds, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H16ClNO2C_8H_{16}ClNO_2 and a CAS number of 2227204-94-4. The compound features a cyclopentane ring with an aminomethyl group attached to the third carbon and a carboxylate functional group. The hydrochloride form enhances its solubility, making it suitable for various applications in research and industry.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The rigidity provided by the cyclopentane structure enhances the binding affinity and specificity of the compound.

Binding Affinity Studies

Preliminary interaction studies indicate that this compound may bind to neurotransmitter receptors, potentially affecting synaptic transmission. These interactions are crucial for understanding its implications in drug design and therapeutic applications.

Biological Activity Overview

Research has highlighted several areas where this compound exhibits biological activity:

  • Neurotransmission : Potential modulation of neurotransmitter systems.
  • Metabolic Processes : Influence on metabolic pathways related to energy metabolism.
  • Pharmacological Applications : Possible applications in treating neurological disorders due to its structural similarity to other bioactive compounds.

Comparative Analysis with Similar Compounds

The following table summarizes key structural comparisons between this compound and related compounds:

Compound NameStructural FeaturesUnique Aspects
(1R,3S)-Methyl 3-aminocyclopentanecarboxylateSimilar cyclopentane structureDifferent stereochemistry affecting biological activity
Methyl 2-(aminomethyl)cyclopentanecarboxylateVariation in position of aminomethyl groupPotentially different reactivity patterns
Methyl 3-(aminobutyl)cyclopentanecarboxylateLonger alkyl chainMay exhibit different solubility and stability

The unique structure of this compound allows it to display distinct chemical reactivity and biological interactions compared to these similar compounds, making it a valuable candidate for further research.

Case Studies and Research Findings

Recent studies have begun to elucidate the biological activities associated with this compound:

  • Neurotransmitter Interaction : A study examined the binding affinity of this compound to specific neurotransmitter receptors, suggesting potential implications in modulating synaptic transmission.
  • Synthesis and Derivatives : Research into the synthesis of derivatives has shown that modifying the structure can enhance biological activity or alter physical properties, indicating a pathway for developing more effective pharmacological agents .
  • Comparative Efficacy : In comparative studies with other cyclopentane derivatives, this compound exhibited promising results in terms of binding affinity and biological activity, highlighting its potential as a therapeutic agent .

Q & A

Q. What are the optimized synthetic routes for Methyl 3-(aminomethyl)cyclopentane-1-carboxylate hydrochloride?

A common method involves dissolving methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride in ethyl acetate, followed by addition of 4-toluenesulfonate monohydrate. After concentration and filtration, the title compound is obtained in 78% yield. Characterization via 1H^1H-NMR (e.g., δ 9.18 ppm for amine protons) and LCMS (m/z 540.2 [M+H]+^+) ensures structural validation . Alternative routes may use dichloromethane/water mixtures for intermediate purification, emphasizing solvent selection impacts on yield .

Q. Which analytical techniques are critical for characterizing this compound?

  • LCMS : Confirm molecular ion peaks (e.g., m/z 540.2 [M+H]+^+) and retention times (1.11 minutes under SMD-TFA05 conditions) .
  • 1H^1H-NMR : Identify amine protons (δ 9.18 ppm), cyclopentane ring protons (δ 2.24–1.65 ppm), and ester groups (δ 3.79 ppm) .
  • Purity analysis : Use HPLC with trifluoroacetic acid buffers to detect impurities, referencing pharmacopeial standards for validation .

Q. What safety protocols are recommended for handling this compound?

  • Avoid inhalation and skin contact; use fume hoods and PPE.
  • In case of exposure, rinse eyes/skin with water and seek medical evaluation. Stability data indicate no explosive or flammable hazards, but decomposition products under extreme conditions remain uncharacterized .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields across methodologies?

Discrepancies in yields (e.g., 78% vs. lower yields in alternative routes) may arise from:

  • Solvent effects : Ethyl acetate vs. dichloromethane/water mixtures influence intermediate solubility and by-product formation .
  • Catalyst efficiency : 4-Toluenesulfonate may enhance reaction kinetics compared to other acids.
  • Purification steps : Filtering vs. column chromatography impacts recovery rates. Systematic comparison of reaction parameters (temperature, stoichiometry) is advised .

Q. What mechanistic insights exist for the compound’s interactions with biological targets?

The aminomethyl and ester groups enable hydrogen bonding and hydrolysis-dependent activity. For example:

  • The amine group binds to enzyme active sites (e.g., proteases or kinases), while the ester moiety may hydrolyze in vivo to release active metabolites .
  • Computational docking studies (using NMR/LCMS structural data) can model interactions with targets like G-protein-coupled receptors .

Q. How can computational modeling enhance understanding of its reactivity?

  • DFT calculations : Predict reaction pathways for ester hydrolysis or amine functionalization.
  • Molecular dynamics : Simulate binding to biological targets using crystallographic or NMR-derived conformations .
  • ADMET profiling : Estimate solubility, permeability, and toxicity using software like Schrödinger or MOE .

Q. What strategies are effective for impurity profiling during synthesis?

  • HPLC-MS : Detect by-products (e.g., unreacted intermediates or sulfonate adducts) using gradient elution .
  • Reference standards : Compare retention times and mass spectra with pharmacopeial impurities (e.g., EP-certified articaine derivatives) .
  • Stability studies : Stress-test under heat, light, or humidity to identify degradation products .

Q. How does stereochemistry influence its biological activity?

  • Chiral centers : The cyclopentane ring’s stereochemistry (e.g., cis vs. trans aminomethyl groups) affects binding affinity. For analogs, (1S,4S) configurations show enhanced enzyme inhibition compared to racemic mixtures .
  • Resolution methods : Use chiral HPLC or enzymatic resolution to isolate active enantiomers .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of structural analogs?

  • Functional group variations : Compare analogs like 3-(methylamino)-1λ⁶-thietane derivatives (CNS activity) vs. bicyclo[1.1.1]pentane carboxylates (enhanced metabolic stability). Activity differences may arise from lipophilicity or steric effects .
  • Assay conditions : Variability in cell lines, buffer pH, or incubation times can alter IC₅₀ values. Standardize protocols using controls like known enzyme inhibitors .

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